Decachloroquaterphenyl
Description
Decachloroquaterphenyl (CAS: Not explicitly provided; Product Code: H581685) is a fully chlorinated quaterphenyl compound, consisting of four benzene rings linked in a linear arrangement and substituted with ten chlorine atoms.
Properties
CAS No. |
89590-79-4 |
|---|---|
Molecular Formula |
C24H8Cl10 |
Molecular Weight |
650.8 g/mol |
IUPAC Name |
1,2,4-trichloro-5-[2,5-dichloro-4-[2,5-dichloro-4-(2,4,5-trichlorophenyl)phenyl]phenyl]benzene |
InChI |
InChI=1S/C24H8Cl10/c25-15-3-11(13-5-21(31)23(33)7-19(13)29)17(27)1-9(15)10-2-18(28)12(4-16(10)26)14-6-22(32)24(34)8-20(14)30/h1-8H |
InChI Key |
GVCBUVOIDGQOSL-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl)C3=CC(=C(C=C3Cl)C4=CC(=C(C=C4Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl)C3=CC(=C(C=C3Cl)C4=CC(=C(C=C4Cl)Cl)Cl)Cl |
Appearance |
Solid powder |
Other CAS No. |
89590-79-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decachloroquaterphenyl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Decachloroquaterphenyl belongs to the class of polychlorinated aromatic hydrocarbons, sharing similarities with polychlorinated biphenyls (PCBs) and chlorinated terphenyls. Key comparisons include:
| Property | This compound | Decachlorobiphenyl (PCB-209) | Octachlorodibenzofuran (OCDF) |
|---|---|---|---|
| Molecular Formula | C₆H₄Cl₁₀ (quaterphenyl) | C₁₂Cl₁₀ | C₁₂Cl₈O |
| Molecular Weight | ~492.6 (estimated) | 498.6 | 460.3 |
| Chlorine Content | 10 Cl atoms | 10 Cl atoms | 8 Cl atoms |
| Solubility in Water | Extremely low (<0.1 mg/L)* | <0.01 mg/L | <0.001 mg/L |
| Log Kow (Octanol-Water) | ~8.5 (estimated) | 8.2–8.7 | 6.8–7.5 |
*Estimated based on structural analogs.
Key Findings :
- Its stability is likely comparable to PCB-209, a fully chlorinated biphenyl known for environmental persistence .
Toxicity and Environmental Impact
Acute and Chronic Toxicity
- This compound: No direct toxicological data are available.
- PCB-209 : Classified as a persistent organic pollutant (POP) with evidence of neurotoxicity and immune suppression in animal models .
- OCDF: A dioxin-like compound with extreme toxicity (TEF = 0.1–1.0) and carcinogenic effects at low concentrations .
Environmental Persistence
- All three compounds exhibit long half-lives in soil (>5 years) and resistance to microbial degradation. This compound’s larger molecular size may reduce volatilization but enhance adsorption to organic matter .
Regulatory Status and Industrial Use
- PCB-209 : Banned globally under the Stockholm Convention due to persistence and toxicity .
- OCDF : Regulated as an unintentional byproduct under the Stockholm Convention, with strict emission controls .
Industrial Context :
- Chlorophenols and PCBs have historically been replaced by brominated flame retardants (e.g., decabromodiphenyl ether) or non-halogenated alternatives (e.g., phosphorus-based compounds) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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